3-Bromo-1,2-propanediol
Overview
Description
3-Bromo-1,2-propanediol is a chemical compound that can be synthesized through various chemical reactions. It is a molecule of interest due to its potential applications in different fields such as pharmaceuticals and material science. The compound has been the subject of several studies aiming to understand its synthesis, molecular structure, reactivity, and physical and chemical properties.
Synthesis Analysis
A novel synthesis of 3-bromo-1,2-propanediol has been reported where 3-oxetanol is treated with carbon tetrabromide (CBr4) and triphenylphosphine (PPh3) under mild conditions. This method provides an efficient route for synthesis, with an unexpected ring-opening reaction selectively achieved under routine bromination reaction conditions . Additionally, the synthesis of related compounds such as ethyl α-(bromomethyl)acrylate and 2-methylene-1,3-propanediol has been explored through formaldehyde addition to ethyl acrylate in the presence of DABCO, followed by reductions .
Molecular Structure Analysis
The molecular structure and conformational composition of related compounds, such as 2-bromo-3-chloro-1-propene, have been determined by gas-phase electron diffraction. This study revealed a mixture of two conformers in the gas phase with the halogen atoms either anti or gauche to each other . In another study, the crystal structure of propane 3-bromo-1-(triphenyl phosphonium) bromide and its tribromide counterpart was characterized, providing insights into the role of bromide and tribromide anions on the crystal packing structures .
Chemical Reactions Analysis
The reactivity of 3-bromo-1,2-propanediol and related compounds has been investigated in various studies. For instance, the gold-catalyzed synthesis of 1-bromo/chloro-2-carboxy-1,3-dienes using propargylic carboxylates containing halogenated alkynes as substrates has been developed. The resulting diene products can participate in Diels-Alder and cross-coupling reactions . Another study reported the reactions of a bromo keto diester with nucleophilic reagents, leading to products through conjugate addition, Diels-Alder reaction, or ene reaction .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-bromo-1,2-propanediol and related compounds have been studied to understand their potential applications. For example, the downstream processing of 1,3-propanediol fermentation broth has been investigated, which includes steps such as flocculation, reactive extraction, and reactive distillation . Toxicology and carcinogenesis studies of 2,2-bis(bromomethyl)-1,3-propanediol, a related compound, have been conducted to assess its safety profile . Additionally, the properties, antibacterial mechanism, and applications of 2-bromo-2-nitro-1,3-propanediol in various industries have been reviewed .
Scientific Research Applications
1. Overview and Properties
- The properties of 3-Bromo-1,2-propanediol have been studied in various contexts, including its use in the fields of cosmetics, water treatment, oil industry, public places, and pharmaceutical industry. Two main synthetic methods are hydroxyl alkylation before bromination and bromination before hydroxyl alkylation, with different kinds of synthetic processes analyzed (Wenlong, 2010).
2. Novel Synthesis Approaches
- An efficient route for the synthesis of 3-Bromo-1,2-propanediol from 3-oxetanol has been developed, utilizing carbon tetrabromide and triphenylphosphine under mild conditions. This method highlighted an unexpected ring-opening reaction, which is significant for the bromination process (Sun, Gong, & Sun, 2013).
3. Biotechnological Production
- Advances in biotechnological production of 1,3-propanediol, a compound closely related to 3-Bromo-1,2-propanediol, have been noted. This includes microbial production using natural or genetically engineered microbes, and development of recombinant strains for biosynthesis from substrates like glycerol or sugars such as glucose (Kaur, Srivastava, & Chand, 2012).
4. Applications in Polymer Production
- 1,3-Propanediol, related to 3-Bromo-1,2-propanediol, is extensively used as a monomer in the synthesis of various commercial products, including cosmetics, foods, lubricants, and medicines. The bioconversion of glycerol has been a major focus, with genetically engineered strains being developed for enhanced production (Yang et al., 2018).
Safety And Hazards
properties
IUPAC Name |
3-bromopropane-1,2-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7BrO2/c4-1-3(6)2-5/h3,5-6H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIBFQOUHOCRXDL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CBr)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20963729 | |
Record name | 3-Bromopropane-1,2-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20963729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-1,2-propanediol | |
CAS RN |
4704-77-2 | |
Record name | 3-Bromo-1,2-propanediol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4704-77-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | alpha-Bromohydrin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004704772 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Bromopropane-1,2-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20963729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-bromopropane-1,2-diol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.896 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ALPHA-BROMOHYDRIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AS532NK8NE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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